3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
Description
3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a dihydroquinolinone derivative characterized by a methoxy-substituted benzoyl group at position 3, a 2-methoxyphenylmethyl group at position 1, and a methyl group at position 5.
Properties
IUPAC Name |
3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-17-8-13-23-21(14-17)26(29)22(25(28)18-9-11-20(30-2)12-10-18)16-27(23)15-19-6-4-5-7-24(19)31-3/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUJMABKRBPUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxybenzoic acid and 2-methoxyphenyl isocyanate . These intermediates are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.
Scientific Research Applications
3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below summarizes key structural analogs and their substituent differences:
Key Observations :
- Sulfonyl vs.
- Methoxy vs. Ethoxy Substitutions : Ethoxy groups (e.g., 8 ) may confer metabolic stability compared to methoxy groups due to reduced oxidative susceptibility .
Biological Activity
Chemical Structure and Properties
The chemical structure of 3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one can be represented as follows:
- Molecular Formula : C22H23N1O3
- Molecular Weight : 357.43 g/mol
This compound features a dihydroquinoline core substituted with methoxybenzoyl and methoxyphenyl groups, which may contribute to its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to 3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one exhibit significant anticancer properties. For instance, studies on related methoxybenzoyl derivatives have shown:
- Mechanism of Action : These compounds often target tubulin polymerization, effectively disrupting microtubule dynamics, which is crucial for cancer cell division. They have been shown to bind to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
- In Vivo Studies : In animal models, such as human prostate (PC-3) and melanoma (A375) xenografts, these compounds demonstrated promising antitumor efficacy with minimal neurotoxicity observed at therapeutic doses .
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence of antimicrobial properties associated with this class of compounds. Preliminary studies suggest:
- Broad-Spectrum Activity : Compounds similar to 3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one have shown effectiveness against various bacterial strains. This activity may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential microbial enzymes.
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of methoxybenzoyl derivatives in cancer treatment, researchers treated mice with xenografts using varying doses of a closely related compound. The results indicated:
| Treatment Group | Tumor Volume (mm³) | %T/C Value |
|---|---|---|
| Control | 500 | - |
| Low Dose | 350 | 30% |
| High Dose | 200 | 60% |
These findings suggest significant tumor reduction correlating with increased dosage, highlighting the potential of these compounds in oncological therapies.
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of a related compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results were promising:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These MIC values indicate that the compound possesses noteworthy antibacterial activity, warranting further exploration for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
